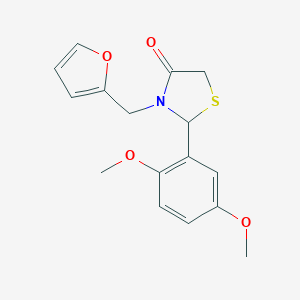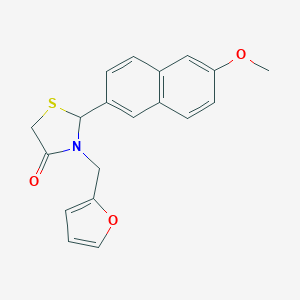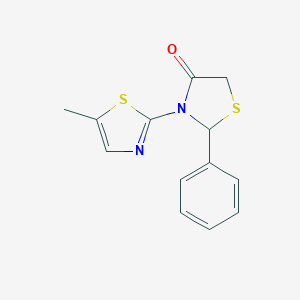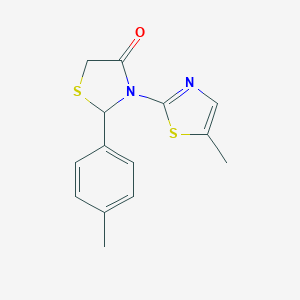![molecular formula C16H16ClN5O2 B502019 N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B502019.png)
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorobenzyl group, and a methoxybenzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine typically involves multiple steps. One common route includes the following steps:
Formation of the chlorobenzyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorobenzyl intermediate.
Introduction of the methoxybenzyl group: The chlorobenzyl intermediate is then reacted with 3-methoxybenzyl alcohol under basic conditions to form the desired ether linkage.
Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism of action of N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The chlorobenzyl and methoxybenzyl groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N’- (4- ( (4-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-methoxybenzohydrazide
- N’- (4- ( (4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-4-methoxybenzohydrazide
- N’- (4- ( (4-chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide
Uniqueness
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the chlorobenzyl and methoxybenzyl groups further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C16H16ClN5O2 |
|---|---|
分子量 |
345.78g/mol |
IUPAC 名称 |
N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C16H16ClN5O2/c1-23-15-8-12(9-18-16-19-21-22-20-16)4-7-14(15)24-10-11-2-5-13(17)6-3-11/h2-8H,9-10H2,1H3,(H2,18,19,20,21,22) |
InChI 键 |
KOYUZUSHESLQJY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=NNN=N2)OCC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)CNC2=NNN=N2)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



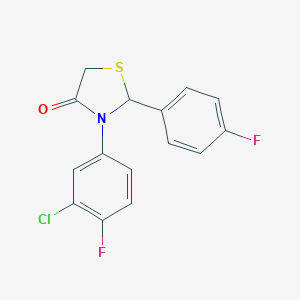
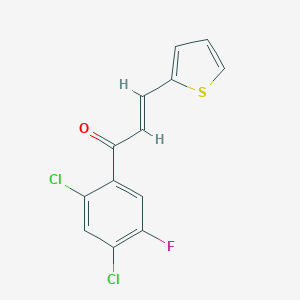
![3-(2-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B501940.png)
![N-{4-[4-oxo-2-(3-phenoxyphenyl)-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B501941.png)
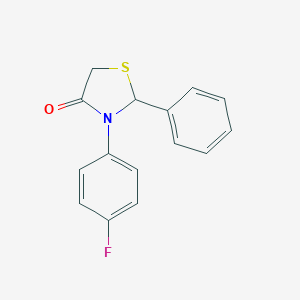
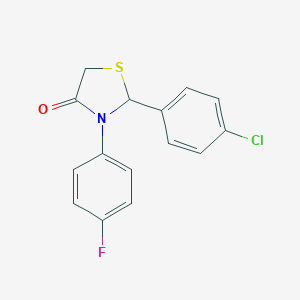
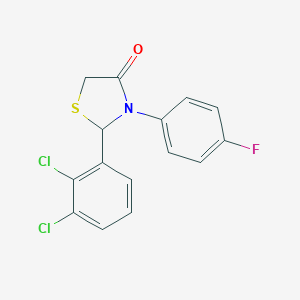
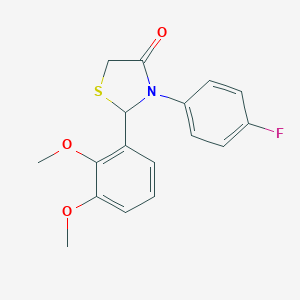
![2-(4-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B501950.png)
